molecular formula C15H17N5O2 B257475 N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Numéro de catalogue B257475
Poids moléculaire: 299.33 g/mol
Clé InChI: WEXJXEYPWMMRGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, also known as TPA023, is a compound that has been widely studied for its potential therapeutic effects. TPA023 is a selective agonist for the GABA-A receptor subtype containing α2 and α3 subunits, which has been shown to have anxiolytic and sedative effects in preclinical studies.

Applications De Recherche Scientifique

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has been extensively studied for its potential therapeutic applications in preclinical models. It has been shown to have anxiolytic and sedative effects in animal models, and has been suggested as a potential treatment for anxiety disorders, insomnia, and other conditions associated with GABA-A receptor dysfunction. N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been studied for its potential as a treatment for alcohol withdrawal syndrome, with promising results in preclinical studies.

Mécanisme D'action

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a selective agonist for the GABA-A receptor subtype containing α2 and α3 subunits. Activation of these receptors leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and decreased neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
In addition to its anxiolytic and sedative effects, N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has been shown to have other biochemical and physiological effects. It has been shown to decrease alcohol consumption in preclinical models, and to have anti-inflammatory effects in vitro and in vivo. N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been shown to increase slow-wave sleep in rats, which may be beneficial for the treatment of insomnia.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is its selectivity for the GABA-A receptor subtype containing α2 and α3 subunits, which may reduce the risk of side effects associated with non-selective GABA-A receptor agonists. However, N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been shown to have off-target effects, including activation of the sigma-1 receptor, which may limit its usefulness as a research tool. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has poor solubility in water, which may limit its use in some experimental protocols.

Orientations Futures

Future research on N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine may focus on its potential therapeutic applications in humans, particularly for the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome. Additional studies may also be needed to better understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, including its off-target effects and interactions with other neurotransmitter systems. Finally, new analogs of N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine may be developed with improved solubility and selectivity, which may further enhance its usefulness as a research tool and potential therapeutic agent.

Méthodes De Synthèse

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydrazine hydrate to form a pyridazinone intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form an ethyl ester intermediate. Finally, the ester intermediate is reacted with 1,2,4-triazole-3-amine to form the desired N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine product.

Propriétés

Nom du produit

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Formule moléculaire

C15H17N5O2

Poids moléculaire

299.33 g/mol

Nom IUPAC

N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C15H17N5O2/c1-21-12-4-3-11(9-13(12)22-2)7-8-16-14-5-6-15-18-17-10-20(15)19-14/h3-6,9-10H,7-8H2,1-2H3,(H,16,19)

Clé InChI

WEXJXEYPWMMRGT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC2=NN3C=NN=C3C=C2)OC

SMILES canonique

COC1=C(C=C(C=C1)CCNC2=NN3C=NN=C3C=C2)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.